molecular formula C15H17N5S B5635586 N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-2-methylthieno[3,2-d]pyrimidin-4-amine

N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-2-methylthieno[3,2-d]pyrimidin-4-amine

Cat. No. B5635586
M. Wt: 299.4 g/mol
InChI Key: WJHZMLMBVGQQPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related imidazo[1,2-c]pyrimidinones and tetraaza compounds from cyclic ketene aminals through tandem addition-cyclization reactions has been explored, demonstrating the versatility of cyclization reactions in generating complex heterocyclic compounds (V. Ram et al., 2002). Additionally, the use of p-toluenesulfonic acid in ethanol has been employed for the synthesis of N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives, highlighting an efficient and eco-friendly method for constructing similar heterocyclic frameworks (A. M. Jadhav et al., 2018).

Molecular Structure Analysis

The structure of imidazo[1,2-c]pyrimidinones was ascertained by single crystal X-ray diffraction analysis, revealing a network of various inter- and intramolecular interactions that contribute to the stability and packing of molecules in the crystalline state (V. Ram et al., 2002). This underscores the importance of molecular interactions in defining the structural characteristics of such compounds.

Chemical Reactions and Properties

The cyclodehydration of carboxymethylamino-substituted pyrimidines has led to the synthesis of novel mesoionic imidazo[1,2-c]pyrimidin-3-one compounds, providing insights into the chemical reactivity and potential for generating diverse heterocyclic structures through cyclodehydration reactions (E. Edstrom et al., 1994).

properties

IUPAC Name

N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-2-methylthieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5S/c1-9-17-11-5-8-21-13(11)14(18-9)19-12(10-3-4-10)15-16-6-7-20(15)2/h5-8,10,12H,3-4H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHZMLMBVGQQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)NC(C3CC3)C4=NC=CN4C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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